1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4BrF3O2 |
|---|---|
Molecular Weight |
269.01 g/mol |
IUPAC Name |
1-(3-bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4BrF3O2/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3,13H |
InChI Key |
LKHUOHYMSVBLIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)Br)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone typically involves the bromination of 4-hydroxyacetophenone followed by the introduction of the trifluoromethyl group. One common method involves the following steps:
Bromination: 4-Hydroxyacetophenone is treated with bromine in the presence of a suitable solvent such as acetic acid to yield 3-bromo-4-hydroxyacetophenone.
Trifluoromethylation: The brominated product is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base like potassium carbonate to obtain this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone and related compounds, focusing on substituent effects, physical properties, synthesis, and applications.
Table 1: Comparison of Structural and Physicochemical Properties
Biological Activity
1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group and a brominated aromatic ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions.
The molecular formula of this compound is , with a molecular weight of approximately 271.01 g/mol. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and interaction with various molecular targets within biological systems .
The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes. The trifluoromethyl group contributes to its lipophilicity, while the bromine and hydroxyl groups enable hydrogen bonding and other interactions that can modulate enzyme activity. Research indicates that this compound may influence various biochemical pathways, although detailed mechanisms are still under investigation.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. It has shown promising results in inhibiting specific enzymes that are pivotal in cancer progression and other diseases. For instance, preliminary studies suggest that it may inhibit telomerase activity, which is crucial for tumor cell proliferation .
Case Studies
A study investigating related compounds highlighted the significance of structural modifications on biological activity. For example, the compound's bromine substitution was found to enhance its antiproliferative effects in certain cancer cell lines when compared to non-brominated analogs .
Comparative Analysis
To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethanone | 1190130-82-5 | Different brominated phenol structure |
| 1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone | 150698-74-1 | Features fluorine instead of hydroxyl group |
| 1-(3-Bromo-4-hydroxyphenyl)ethanone | 1836-06-2 | Lacks trifluoromethyl group; simpler structure |
This table illustrates how variations in functional groups can significantly alter the biological activities of these compounds.
Research Findings
Recent investigations into the biological activities of related compounds have revealed that modifications such as halogen substitutions can enhance or diminish inhibitory effects on target enzymes. Notably, compounds with a trifluoromethyl group often exhibit increased lipophilicity and better membrane permeability.
Q & A
Q. What synthetic routes are commonly used to prepare 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via:
- Friedel-Crafts Acylation : Reacting 3-bromo-4-hydroxybenzaldehyde with trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize catalyst loading (5–10 mol%) and temperature (0–25°C) to avoid over-acylation or decomposition .
- Suzuki-Miyaura Cross-Coupling : Use 3-bromo-4-hydroxyphenylboronic acid with trifluoroacetophenone derivatives. Palladium catalysts (e.g., Pd(PPh₃)₄) in 1,4-dioxane/water (9:1 v/v) at 100°C improve coupling efficiency .
Key Variables Affecting Yield:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 mol% Pd or AlCl₃ | Higher loading increases side reactions |
| Solvent Polarity | Polar aprotic (e.g., dioxane) | Stabilizes intermediates |
| Temperature | 80–100°C for coupling; ≤25°C for acylation | Prevents decomposition |
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹⁹F NMR : The hydroxyl proton appears as a broad singlet (~δ 9–10 ppm). Bromine and fluorine substituents cause splitting in aromatic protons (δ 7–8 ppm). The trifluoroacetyl group shows a distinct ¹⁹F signal at δ –72 ppm (q, J = 37 Hz) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 293 (C₈H₅BrF₃O₂) with fragmentation patterns confirming loss of Br (Δ m/z 79) and CF₃CO (Δ m/z 97) .
Example ¹H NMR Data (CDCl₃):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (ortho to Br) | 7.78 | ddd |
| Aromatic H (meta to OH) | 7.51 | dd |
| OH | 9.82 | s (broad) |
Advanced Research Questions
Q. How can stereoselective reduction of the trifluoroacetyl group be achieved using alcohol dehydrogenases (ADHs)?
Methodological Answer: Enantioselective reduction requires:
- Enzyme Selection : Ras-ADH (Prelog selectivity) or evo-1.1.200 (anti-Prelog) for (R)- or (S)-alcohols, respectively. Freeze-dried whole-cell enzymes improve stability .
- Optimized Conditions : Use 10% 1,4-dioxane as cosolvent at 20 mM substrate concentration. Monitor conversion via HPLC or ¹H NMR to ensure >95% ee .
Enzyme Performance Comparison:
| Enzyme | Conversion Time | Selectivity (% ee) | Substrate Compatibility |
|---|---|---|---|
| Ras-ADH | 1 h | >95% (R) | Electron-deficient aryl groups |
| evo-1.1.200 | 20 h | >95% (S) | Ortho-substituted aryl groups |
Q. Reference :
Q. What strategies mitigate hydration of the trifluoroacetyl group during synthesis?
Methodological Answer: Hydration to geminal diols is minimized by:
- Aprotic Solvents : Use dioxane or THF to reduce water activity .
- Low Temperature : Reactions at ≤0°C slow hydrolysis .
- Enzyme Compatibility : ADHs like evo-1.1.200 tolerate hydrated intermediates, enabling direct reduction .
Hydration Stability Data:
| Condition | Hydration (%) | Ketone Recovery (%) |
|---|---|---|
| Aqueous pH 7, 25°C | 85 | 15 |
| 10% Dioxane, 0°C | 12 | 88 |
Q. How can computational methods (MD, QM/MM) predict binding interactions with acetylcholinesterase?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions over 100 ns. The bromine and hydroxyl groups form halogen bonds with Tyr337 and His447 residues .
- QM/MM Calculations : Evaluate transition-state stabilization. The trifluoroacetyl group’s electron-withdrawing effect lowers the activation energy by 12 kcal/mol compared to non-fluorinated analogs .
Key Binding Interactions:
| Residue | Interaction Type | Energy Contribution (kcal/mol) |
|---|---|---|
| Tyr337 | Halogen bond (Br) | –4.2 |
| His447 | Hydrogen bond (OH) | –3.8 |
Q. How to resolve contradictions in catalytic efficiency across enzymatic studies?
Methodological Answer: Discrepancies arise from:
- Substrate Steric Effects : Ortho-substituted aryl groups (e.g., 2-bromo) reduce conversion rates by 60% due to hindered active-site access .
- Enzyme Source : Recombinant ADHs (e.g., E. coli-expressed) show higher activity than wild-type enzymes. Compare specific activity (μmol/min/mg) across studies .
Q. Case Study :
| Substrate | ADH Source | Conversion (%) | Time (h) |
|---|---|---|---|
| 1-(4-Bromophenyl) derivative | Rhodococcus ADH | 99 | 1 |
| 1-(2-Bromophenyl) derivative | evo-1.1.200 | 50 | 50 |
Q. How do substituents (Br, OH) influence biological activity in enzyme inhibition assays?
Methodological Answer:
- Bromine : Enhances binding via hydrophobic interactions (ΔΔG = –2.3 kcal/mol). Replace with Cl or I to assess halogen sensitivity .
- Hydroxyl Group : Acts as a hydrogen-bond donor. Methylation reduces inhibitory potency by 40% .
Structure-Activity Relationship (SAR):
| Substituent | IC₅₀ (μM) | ΔΔG (kcal/mol) |
|---|---|---|
| –Br, –OH | 0.12 | –5.1 |
| –Cl, –OH | 0.34 | –3.8 |
| –Br, –OCH₃ | 0.89 | –2.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
